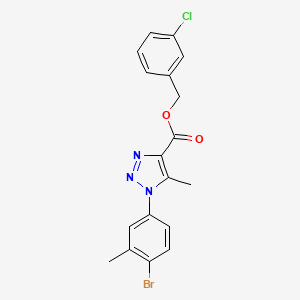

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based derivative characterized by a 1,2,3-triazole core substituted with a 4-bromo-3-methylphenyl group at the N1 position, a methyl group at C5, and a carboxylate ester moiety at C2. The ester group is further functionalized with a 3-chlorophenylmethyl substituent. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4.5–5.0) and a molecular weight of ~540–550 g/mol, depending on isotopic variations .

Properties

IUPAC Name |

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3O2/c1-11-8-15(6-7-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGZWXOUUABHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent functionalization of the aromatic rings. Common reagents used in the synthesis include azides, alkynes, and various halogenating agents. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition reactions.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted triazoles and their derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its triazole moiety is known to interact with various biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

(a) [2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (C200-6217)

- Structural Differences : Replaces the 3-chlorophenylmethyl ester with an oxazole-containing substituent.

- Physicochemical Properties :

- Functional Implications : The oxazole moiety may enhance π-π stacking interactions in biological systems but reduce metabolic stability compared to the simpler benzyl ester in the target compound.

(b) (4-Chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (F152-0475)

- Structural Differences : Features dual chlorine substituents (4-Cl on benzyl ester, 3-Cl on triazole-linked phenyl) instead of bromine.

- Physicochemical Properties :

Functional Group Modifications

(a) Ethyl 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Structural Differences : Replaces the 3-chlorophenylmethyl ester with an ethyl group and lacks bromine.

- Physicochemical Properties :

- Functional Implications : The simpler ester group improves aqueous solubility but reduces thermal stability compared to aromatic esters.

(b) N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides

- Structural Differences : Carboxamide replaces the carboxylate ester; 4-methylphenyl substitutes the brominated aryl group.

- Physicochemical Properties :

Positional Isomers and Bioactivity

Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Structural Differences : Chlorine at the 3-position on the triazole-linked phenyl (vs. 4-bromo-3-methyl in the target).

- Functional Implications :

- Antimicrobial Activity: Enhanced against Gram-negative bacteria (e.g., E. coli MIC 16 µg/mL) compared to brominated analogues, likely due to optimized halogen positioning for membrane penetration .

Biological Activity

The compound (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- IUPAC Name : (3-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate

- Molecular Formula : C18H15BrClN3O2

- Molecular Weight : 396.68 g/mol

The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets. The triazole ring in this compound plays a crucial role in its mechanism of action:

- Enzyme Inhibition : The triazole moiety has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission and cognitive functions .

- Antiproliferative Activity : Studies have indicated that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to cell cycle arrest and reduced cell migration .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating potent antiproliferative activity .

- Mechanisms : The anticancer effects are mediated through apoptosis induction and inhibition of key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

- Broad Spectrum : They exhibit activity against a variety of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Other Biological Activities

The compound may also possess:

Research Findings and Case Studies

A review of literature reveals significant findings regarding the biological activity of triazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.